

physicochemical properties of 5-Bromo-2-methyl-3-nitrobenzoic acid

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Compound of Interest

Compound Name: 5-Bromo-2-methyl-3-nitrobenzoic Acid
Cat. No.: B031381

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An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-2-methyl-3-nitrobenzoic Acid

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and purification of **5-Bromo-2-methyl-3-nitrobenzoic acid**. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Physicochemical Properties

5-Bromo-2-methyl-3-nitrobenzoic acid is a colorless to light yellow solid powder.^[1] It is relatively stable at room temperature but should be kept away from strong oxidizing agents, reducing agents, and strong acids.^[1] This compound serves as a crucial intermediate in organic synthesis for producing pesticides, dyes, and pharmaceutical intermediates.^[1] Notably, it is a reactant in the preparation of EPZ005687, a potent and selective inhibitor of EZH2.^[2]

Data Summary

The quantitative physicochemical data for **5-Bromo-2-methyl-3-nitrobenzoic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₈ H ₆ BrNO ₄	[1][3]
Molar Mass	260.04 g/mol	[1][3]
Melting Point	175-180 °C	[1]
Boiling Point	376.983 °C at 760 mmHg	[1]
Density	1.778 g/cm ³	[1]
Flash Point	181.793 °C	[1]
pKa	2.0 ± 0.20 (Predicted)	[1]
Vapor Pressure	0 mmHg at 25°C	[1]
Refractive Index	1.633	[1]
Appearance	Colorless to light yellow solid powder	[1]
Purity	97%	[3]
CAS Number	107650-20-4	[1][2][3][4]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-Bromo-2-methyl-3-nitrobenzoic acid** is not readily available in the provided search results, a plausible synthetic route can be inferred from standard organic chemistry principles and protocols for similar compounds. The synthesis would likely involve the nitration of 5-bromo-2-methylbenzoic acid. Subsequently, purification is essential to remove impurities and isolate the final product.

Proposed Synthesis: Nitration of 5-Bromo-2-methylbenzoic Acid

This protocol is based on general methods for the nitration of aromatic compounds.

Materials and Reagents:

- 5-Bromo-2-methylbenzoic acid
- Concentrated Sulfuric Acid (H_2SO_4 , 95-98%)
- Concentrated Nitric Acid (HNO_3 , sp. gr. 1.42)
- Dichloromethane (CH_2Cl_2)
- Ice
- Deionized Water

Procedure:

- **Preparation of the Nitrating Mixture:** In a flask placed in an ice-water bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with continuous stirring. Ensure the temperature is maintained between 0-10°C.
- **Reaction Setup:** Dissolve the starting material, 5-Bromo-2-methylbenzoic acid, in dichloromethane in a separate three-necked round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer. Cool this solution to 0-5°C.
- **Nitration Reaction:** Add the prepared nitrating mixture dropwise to the solution of 5-Bromo-2-methylbenzoic acid over 30-45 minutes. The reaction temperature must be maintained between 0-5°C throughout the addition.
- **Reaction Monitoring:** After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, pour the mixture over cracked ice. The crude product will separate. If a solid precipitates, it can be collected by vacuum filtration. If it remains in the organic layer, separate the layers and wash the organic layer with water and brine.
- **Drying:** Dry the organic layer over anhydrous sodium sulfate and remove the solvent using a rotary evaporator to yield the crude **5-Bromo-2-methyl-3-nitrobenzoic acid**.

Purification Protocols

The crude product typically requires purification to remove unreacted starting materials and side products. Common methods include recrystallization and column chromatography.^{[5][6]}

1. Recrystallization

Recrystallization is effective for purifying solid compounds based on differences in solubility.

Procedure:

- **Solvent Selection:** Test various solvents (e.g., ethanol/water, methanol, ethyl acetate/hexane) to find one that dissolves the compound well at high temperatures but poorly at room temperature.
- **Dissolution:** Dissolve the crude product in a minimum amount of the chosen hot solvent.
- **Hot Filtration (Optional):** If insoluble impurities are present, filter the hot solution.
- **Crystallization:** Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.^[6]
- **Isolation:** Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.^[6]

2. Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase.

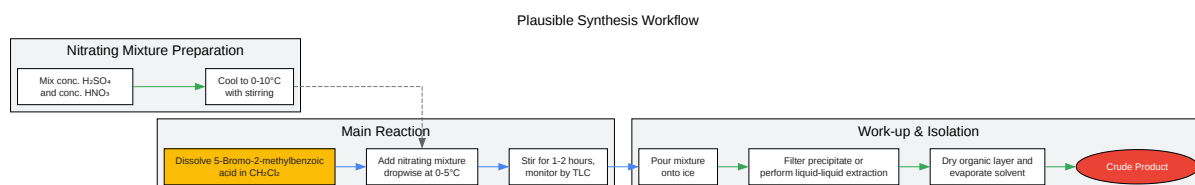
Procedure:

- **Stationary and Mobile Phase Selection:** Use TLC to determine a suitable solvent system (mobile phase) that provides good separation on a silica gel plate. The product should have an R_f value of approximately 0.2-0.4.^[6]
- **Column Packing:** Pack a glass column with silica gel using a slurry method with the chosen eluent.^[6]

- Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.[5]
- Elution: Pass the mobile phase through the column, collecting fractions.[5]
- Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[5]
- Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified **5-Bromo-2-methyl-3-nitrobenzoic acid**. [5]

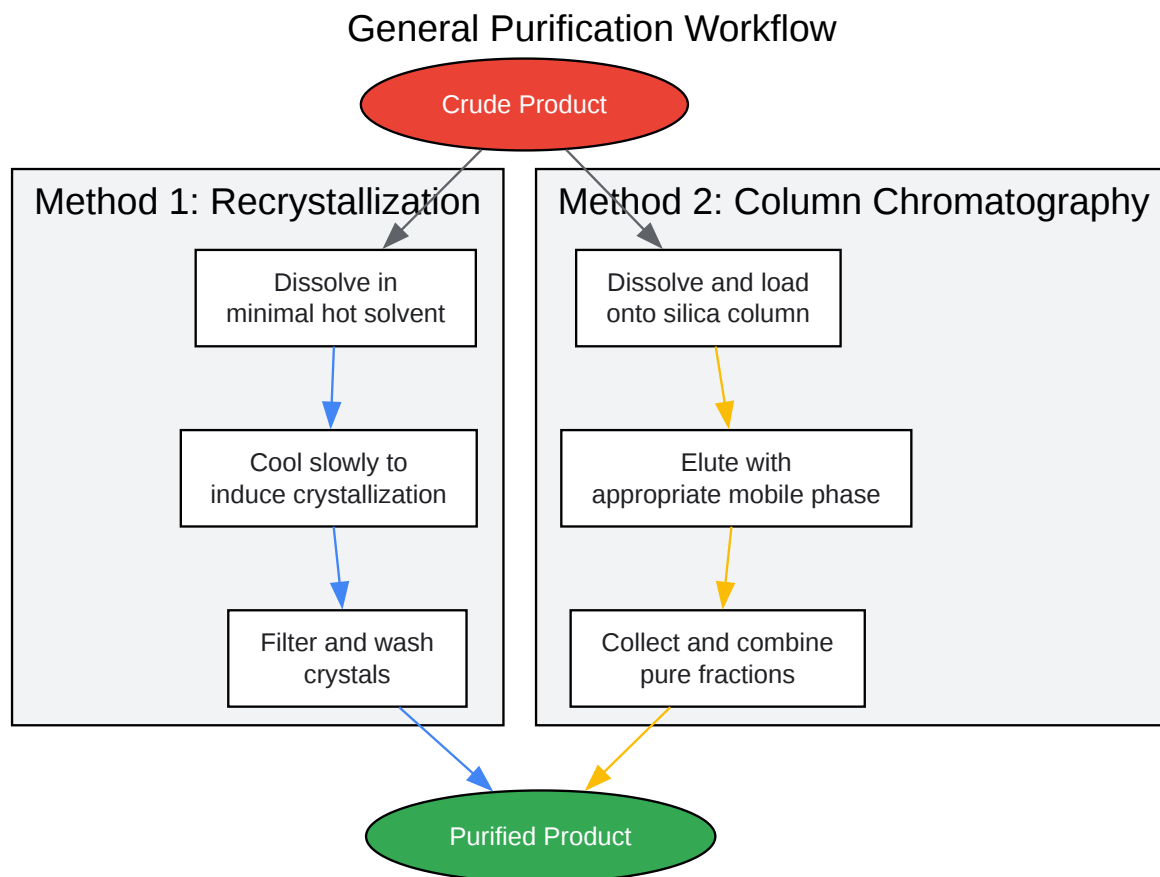
Visualizations

The following diagrams illustrate the logical workflows for the synthesis and purification of **5-Bromo-2-methyl-3-nitrobenzoic acid**.



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Caption: A plausible workflow for the synthesis of **5-Bromo-2-methyl-3-nitrobenzoic acid**.



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Caption: General workflows for the purification of **5-Bromo-2-methyl-3-nitrobenzoic acid**.

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